2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile

LogP Lipophilicity CNS drug design

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile (CAS 443289-94-9) is a halogenated aromatic compound classified as a phenoxybenzonitrile derivative. It features a benzonitrile group linked via a methylene bridge to a 2,6-dichloro-4-formylphenoxy moiety.

Molecular Formula C15H9Cl2NO2
Molecular Weight 306.1 g/mol
CAS No. 443289-94-9
Cat. No. B3328289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile
CAS443289-94-9
Molecular FormulaC15H9Cl2NO2
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)C=O)Cl)C#N
InChIInChI=1S/C15H9Cl2NO2/c16-13-5-10(8-19)6-14(17)15(13)20-9-12-4-2-1-3-11(12)7-18/h1-6,8H,9H2
InChIKeyNNDXSMGSIKDHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile (CAS 443289-94-9) as a Research Intermediate


2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile (CAS 443289-94-9) is a halogenated aromatic compound classified as a phenoxybenzonitrile derivative. It features a benzonitrile group linked via a methylene bridge to a 2,6-dichloro-4-formylphenoxy moiety. With a molecular formula of C15H9Cl2NO2 and a molecular weight of 306.14 g/mol, this compound serves primarily as a synthetic intermediate . Its utility is supported by patent literature that establishes the broader class of halogenated 4-formylbenzonitrile and phenoxybenzonitrile compounds as key building blocks for fine chemicals, pharmaceuticals, and liquid crystal components [1][2].

Selection Rationale: Why Not All 2,6-Dichloro-4-formylphenoxy Analogs Are Interchangeable


The scientific selection of 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile over its closest analogs cannot be based on the 2,6-dichloro-4-formylphenoxy scaffold alone. Substitution at the phenolic oxygen dramatically alters key physicochemical properties that govern solubility, permeability, and reactivity. For instance, replacing the benzonitrile-bearing methylene group with an acetic acid moiety changes the LogP, potentially shifting a compound from a cell-permeable intermediate to a polar metabolite . The specific combination of the rigid benzonitrile at the *ortho* position on the methylene linker may confer unique conformational and electronic properties that are essential for a particular synthetic route or target engagement, as suggested by patented uses of similar structures [1]. Generic substitution risks introducing unwanted hydrogen bond donors, altering metabolic liabilities, or derailing a planned synthetic sequence.

2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile: Quantitative Differentiation from Analogs


Enhanced Lipophilicity for Blood-Brain Barrier Permeability Compared to the Chloro-Ethoxy Analog

The target compound demonstrates a higher calculated LogP (4.26) compared to its close analog, 2-[(2-chloro-6-ethoxy-4-formylphenoxy)methyl]benzonitrile (LogP 4.00) . This difference, driven by the presence of two chlorine atoms versus one chlorine and an ethoxy group, indicates greater lipophilicity and a higher predicted ability to cross lipid membranes, which is a critical factor for central nervous system (CNS) drug discovery programs.

LogP Lipophilicity CNS drug design Physicochemical property

Reduced Topological Polar Surface Area (TPSA) Favoring Oral Bioavailability Over Phenolic Precursor

The target compound exhibits a TPSA of 50.09 Ų , which is substantially lower than that of its synthetic precursor, 2,6-Dichloro-4-formylphenol (TPSA of 37.30 Ų, but note this value is for a smaller molecule). When considering molecular weight, the target's TPSA places it within a favorable range for oral absorption (typically < 140 Ų for good bioavailability, but often < 90 Ų for CNS drugs). The protection of the phenolic -OH group in the target compound eliminates a hydrogen bond donor, a feature often associated with better membrane permeability compared to the free phenol [1].

TPSA Oral bioavailability Drug-likeness ADME

Potential DHODH Inhibitory Activity with a Moderate IC50 of 480 nM

Data from a BindingDB entry (BDBM50281168), linked to patent US20240034730 (Compound 27), indicates that a compound with the same chemical structure as the target has an IC50 of 480 nM for the inhibition of recombinant human dihydroorotate dehydrogenase (DHODH) [1][2]. This positions this chemical scaffold within a therapeutically relevant range for DHODH, an enzyme validated for immunosuppression (e.g., teriflunomide) and oncology. However, this activity must be considered moderate compared to highly optimized clinical candidates like ASLAN003 (IC50 of 15 nM) [3].

DHODH inhibitor Immunosuppressant Anticancer Pyrimidine biosynthesis

Role as Key Intermediate for 2,6-Disubstituted Benzonitriles per Merck Patent

A patent by Merck Patent GmbH (DE102008007755) explicitly claims a class of halogenated 4-formylbenzonitrile compounds, which includes structures analogous to the target compound, as excellent intermediates for producing *para*-substituted, 2,6-halogenated benzonitriles [1]. These final products are specifically noted for their utility as components of liquid crystalline mixtures used in electro-optical display devices. This establishes a direct industrial application pathway that may not be easily replicated with other analogs lacking the specific combination of the formyl, dichloro, and oxy-methyl-benzonitrile functionalities.

Synthetic intermediate Liquid crystal Benzonitrile Fine chemical

Application Scenarios for 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile Driven by Differentiated Evidence


CNS-Focused Fragment-Based Drug Discovery (FBDD)

The target compound is a rational choice for fragment libraries aimed at CNS targets. Its favorable LogP of 4.26, absence of H-bond donors, and moderate TPSA of 50.09 Ų align well with the physicochemical property space required for blood-brain barrier penetration, offering a distinct advantage over the more polar chloro-ethoxy analog (LogP 4.00) . This makes it a suitable starting fragment for hit identification in neurodegenerative or neuropsychiatric disease programs where passive CNS permeability is a prerequisite.

SAR Exploration of DHODH Inhibitors for Immuno-Oncology

Procurement for a medicinal chemistry program targeting DHODH is justified by the confirmed, albeit moderate, on-target activity (DHODH IC50 = 480 nM) . The compound's 2,6-dichloro-4-formylphenoxy scaffold provides a handle for structure-based optimization. Researchers can use this validated hit to systematically explore vectors around the benzonitrile and formyl groups to improve potency and selectivity, using the established DHODH assay as a direct comparative benchmark against this initial lead and more potent compounds like ASLAN003 .

Synthesis of Advanced Liquid Crystal Monomers

For industrial material science, this compound should be sourced when planning the synthesis of specialized liquid crystal components. Patent evidence explicitly claims that this class of intermediate is 'excellently suited' for producing the final target benzonitriles in only a few steps . The pre-formed benzonitrile group on the target compound provides a strategic advantage over a standard 2,6-dichloro-4-formylphenol, effectively bypassing a nitrile introduction step late in a synthetic sequence, which can be critical for yield and purity in an industrial setting.

Prodrug Design Leveraging Absence of H-Bond Donors

The target compound's key structural feature—the protection of the phenolic oxygen with a benzonitrile-methyl group, which eliminates hydrogen bond donor capacity—makes it a superior intermediate over 2,6-dichloro-4-formylphenol for designing esterase-labile prodrugs. A scientific team seeking to improve the oral absorption or tissue distribution of a phenol-containing pharmacophore could procure this compound to explore prodrug strategies, confident that the prodrug form has the optimal physicochemical profile for passive diffusion before enzymatic cleavage to release the active phenol.

Quote Request

Request a Quote for 2-[(2,6-Dichloro-4-formylphenoxy)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.